6-Bromo-2,4-dichloroquinazoline

Regioselective Synthesis Cross-Coupling Computational Chemistry

6-Bromo-2,4-dichloroquinazoline (CAS 102393-82-8) is the definitive halogenated quinazoline building block for programmed, multi-step diversification. Its unique Cl-2/Cl-4/Br-6 pattern enables orthogonal reactivity: nucleophilic aromatic substitution at C-4, Suzuki/Sonogashira coupling at C-6, and late-stage functionalization at C-2—all without tedious protection/deprotection. This scaffold directly accesses the 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline chemotype, a privileged pharmacophore for EGFR/HER2 kinase inhibition with up to 5.3-fold improvement over Lapatinib in MDA-MB-231 cells. Ideal for automated parallel synthesis and focused SAR library generation. Secure your supply now.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93 g/mol
CAS No. 102393-82-8
Cat. No. B010380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloroquinazoline
CAS102393-82-8
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H
InChIKeyLBAYOWRVZAKPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,4-dichloroquinazoline (CAS 102393-82-8): A Versatile Heterocyclic Building Block for Regioselective Functionalization


6-Bromo-2,4-dichloroquinazoline (CAS 102393-82-8) is a halogenated quinazoline derivative that serves as a privileged scaffold in medicinal chemistry and organic synthesis. It is primarily employed as a key intermediate for constructing polysubstituted quinazolines via sequential metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions [1]. The compound features a unique combination of two chloro substituents at positions 2 and 4 and a bromo substituent at position 6 of the quinazoline core, enabling orthogonal reactivity and regioselective transformations that are essential for the efficient assembly of complex molecular architectures [1].

Why Generic Substitution of 6-Bromo-2,4-dichloroquinazoline with Simpler Quinazoline Halides Compromises Synthetic Efficiency


Substituting 6-bromo-2,4-dichloroquinazoline with structurally similar halogenated quinazolines—such as 2,4-dichloroquinazoline or 6-chloroquinazoline—undermines the precise orthogonal reactivity required for streamlined, multi-step diversification of the quinazoline core [1]. The co-presence of chlorine atoms (activated by the α-nitrogen effect for selective nucleophilic substitution) and a bromine atom (which undergoes efficient oxidative addition in cross-coupling) is not replicated in mono-halogenated or exclusively chloro-substituted analogs [2]. This unique halogenation pattern enables chemists to execute programmed, sequential functionalization at three distinct positions without tedious protection/deprotection schemes, a capability absent in simpler, less-differentiated building blocks [1].

Quantitative Evidence Differentiating 6-Bromo-2,4-dichloroquinazoline from Competing Halogenated Quinazoline Building Blocks


Bond Dissociation Energies Quantify the Orthogonal Reactivity of C(4)–Cl and C(6)–Br Sites in 6-Bromo-2,4-dichloroquinazoline

The bond dissociation energies of the carbon–halogen bonds in 6-bromo-2,4-dichloroquinazoline differ markedly, enabling predictable, stepwise functionalization. The C(4)–Cl bond exhibits a bond dissociation energy of 84.8 kcal/mol, whereas the C(6)–Br bond is weaker at 83 kcal/mol (calculated at the B3LYP level) [1]. However, the C(4)–Cl bond is uniquely activated toward oxidative addition by palladium catalysts due to coordination of the N-3 lone pair, a phenomenon not observed for the C(6)–Br or C(2)–Cl bonds [1]. This contrasting electronic landscape—a weaker C–Br bond for cross-coupling and an activated C–Cl bond for nucleophilic substitution—provides a programmable reactivity gradient that is absent in 2,4-dichloroquinazoline (which lacks the bromo handle) and in 6-bromoquinazoline (which lacks the activated chloro positions) [2].

Regioselective Synthesis Cross-Coupling Computational Chemistry

6-Bromo-2,4-dichloroquinazoline Exhibits Superior Yields in Palladium-Catalyzed Cross-Coupling Compared to Its 6-Chloro Analog

In palladium-catalyzed cross-coupling reactions, the nature of the halogen substituent profoundly influences reaction efficiency. A comparative study using 6-bromoquinazoline and 6-chloroquinazoline as substrates demonstrated that the bromo-substituted derivative consistently afforded higher product yields under identical conditions [1]. While this class-level inference is derived from a closely related scaffold, the underlying principle—that the weaker C–Br bond undergoes more facile oxidative addition than the stronger C–Cl bond—applies directly to 6-bromo-2,4-dichloroquinazoline, reinforcing the advantage of the bromo handle for cross-coupling diversification [2].

Cross-Coupling Synthetic Methodology Halogen Effect

Regioselective Alkylation of 6-Bromo-2,4-dichloroquinazoline Reveals Differential Reactivity of C-4 and C-6 Positions

A Stille-type cross-coupling of 6-bromo-2,4-dichloroquinazoline (compound 22) with trimethylalane (1.2 equiv.) using Pd(PPh3)4 as catalyst yielded a mixture of the C-4 methylated product (23, 47%) and the C-6 methylated product (24, 16%) [1]. This product distribution—with the C-4 position being almost three times more reactive than the C-6 position under these conditions—quantitatively validates the enhanced electrophilicity of the C(4)–Cl bond due to the α-nitrogen effect, despite its higher bond dissociation energy [1]. The 2-position remained unreactive, consistent with the known lower reactivity of this site toward oxidative addition [1]. This differential reactivity is a direct consequence of the specific halogenation pattern of 6-bromo-2,4-dichloroquinazoline and cannot be replicated with 2,4-dichloroquinazoline (which lacks the C-6 bromo handle for subsequent functionalization) or 6-bromoquinazoline (which lacks the activated C-4 chloro leaving group) [2].

Regioselectivity Kumada Coupling Synthetic Methodology

6-Bromo-2,4-dichloroquinazoline Serves as a Direct Precursor to EGFR/HER2 Inhibitor Scaffolds with Quantified Cytotoxicity

6-Bromo-2,4-dichloroquinazoline is a critical building block for generating 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, a class of multi-tyrosine kinase inhibitors with demonstrated activity against EGFR and HER2 [1]. In a representative study, derivative 9d derived from this scaffold exhibited IC50 values of 1.54 µM against AU-565 breast cancer cells and 2.67 µM against MDA-MB-231 cells, compared to Lapatinib's IC50 values of 0.48 µM and 9.29 µM, respectively [1]. Notably, against MDA-MB-231 cells, the 6-bromo-2,4-dichloroquinazoline-derived compound 9d was 3.5-fold more potent than the clinical agent Lapatinib [1]. Similarly, derivative 11c showed an IC50 of 1.75 µM against MDA-MB-231, representing a 5.3-fold improvement over Lapatinib [1]. While these data pertain to elaborated derivatives, they underscore the value of the 6-bromo-2,4-dichloroquinazoline scaffold as a starting point for accessing potent kinase inhibitor chemotypes—an advantage not offered by simpler quinazoline halides that lack the substitution pattern required for this specific pharmacophore [2].

Kinase Inhibitors Anticancer Agents Medicinal Chemistry

Optimal Use Cases for 6-Bromo-2,4-dichloroquinazoline in Drug Discovery and Chemical Synthesis


Programmed, Three-Component Diversification of the Quinazoline Core

The orthogonal reactivity of 6-bromo-2,4-dichloroquinazoline enables a predictable, three-step diversification sequence: (1) nucleophilic aromatic substitution or cross-coupling at the activated C-4 position, (2) cross-coupling at the C-6 bromo site (e.g., Suzuki-Miyaura or Sonogashira), and (3) late-stage functionalization at the less reactive C-2 chloro position. This programmed approach, validated by bond dissociation energy calculations and regioselectivity experiments [1], is ideal for constructing libraries of trisubstituted quinazolines for structure-activity relationship studies. [1]

Synthesis of EGFR/HER2 Tyrosine Kinase Inhibitor Candidates

6-Bromo-2,4-dichloroquinazoline is the preferred starting material for accessing the 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline chemotype, a privileged scaffold for multi-tyrosine kinase inhibition [2]. Researchers developing novel EGFR or HER2 inhibitors can leverage this intermediate to rapidly generate focused libraries, with the knowledge that derivatives from this scaffold have demonstrated up to 5.3-fold improved potency over Lapatinib in MDA-MB-231 breast cancer cells [2]. [2]

High-Throughput Parallel Synthesis of Quinazoline Libraries

The well-defined, orthogonal reactivity of 6-bromo-2,4-dichloroquinazoline makes it an excellent substrate for automated parallel synthesis platforms. The predictable sequence of substitution events—C-4 first, then C-6, then C-2—minimizes the need for intermediate purification and allows for the systematic introduction of diverse building blocks [1]. The superior cross-coupling efficiency of the bromo group compared to chloro analogs further enhances the robustness of these protocols [1]. [1]

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